molecular formula C13H10FN5O2 B12906939 N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine CAS No. 89454-13-7

N-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]glycine

Cat. No.: B12906939
CAS No.: 89454-13-7
M. Wt: 287.25 g/mol
InChI Key: SKDYISIDZOHBPL-UHFFFAOYSA-N
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Description

2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)acetic acid is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and an aminoacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.

    Introduction of the 4-fluorophenyl group: This step involves the substitution reaction where a 4-fluorophenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the aminoacetic acid moiety: This step involves the coupling of the aminoacetic acid group to the substituted pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups to the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinase enzymes involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo[3,4-d]pyrimidine core but lacks the aminoacetic acid moiety.

    2-Amino-4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: Similar structure with an amino group instead of the aminoacetic acid moiety.

    4-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-2-carboxylic acid: Contains a carboxylic acid group instead of the aminoacetic acid moiety.

Uniqueness

The uniqueness of 2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminoacetic acid moiety, in particular, may enhance its solubility and bioavailability, making it a valuable compound for various applications.

Properties

CAS No.

89454-13-7

Molecular Formula

C13H10FN5O2

Molecular Weight

287.25 g/mol

IUPAC Name

2-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]acetic acid

InChI

InChI=1S/C13H10FN5O2/c14-8-1-3-9(4-2-8)19-13-10(5-18-19)12(16-7-17-13)15-6-11(20)21/h1-5,7H,6H2,(H,20,21)(H,15,16,17)

InChI Key

SKDYISIDZOHBPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCC(=O)O)F

Origin of Product

United States

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